molecular formula C14H20ClFN2O2 B4088871 2-(4-fluorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride

2-(4-fluorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride

Cat. No. B4088871
M. Wt: 302.77 g/mol
InChI Key: OQVBJJWZYDDUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride, also known as FPEA, is a synthetic compound that has been studied for its potential use in scientific research. FPEA belongs to a class of compounds known as amides, which are commonly used in pharmaceuticals and other chemical applications. FPEA has shown promise as a research tool due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-(4-fluorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride is not fully understood, but it is believed to act as a modulator of the cholinergic system in the brain. This system is involved in various cognitive processes, including memory and learning. 2-(4-fluorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride may also have anti-inflammatory and antioxidant effects, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of acetylcholine in the brain, which is a neurotransmitter involved in cognitive processes. 2-(4-fluorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride may also have anti-inflammatory and antioxidant effects, which could help to protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-fluorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride in lab experiments is its unique chemical properties, which make it a useful tool for studying the cholinergic system and its role in neurodegenerative diseases. However, one limitation is that 2-(4-fluorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride is a synthetic compound, which may limit its applicability to in vivo studies.

Future Directions

There are several potential future directions for research on 2-(4-fluorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride. One area of focus could be on its potential as a treatment for other neurological disorders, such as Huntington's disease or multiple sclerosis. Additionally, further research could be done to better understand the mechanism of action of 2-(4-fluorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride and its effects on the cholinergic system. Finally, studies could be conducted to investigate the potential use of 2-(4-fluorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride in combination with other compounds for enhanced neuroprotective effects.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride has been studied for its potential use in various scientific research applications. One area of focus has been on its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-(4-fluorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride has been shown to have neuroprotective effects and may help to prevent or slow the progression of these diseases.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(2-pyrrolidin-1-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2.ClH/c15-12-3-5-13(6-4-12)19-11-14(18)16-7-10-17-8-1-2-9-17;/h3-6H,1-2,7-11H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVBJJWZYDDUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)COC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643077
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Fluoro-phenoxy)-N-(2-pyrrolidin-1-yl-ethyl)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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